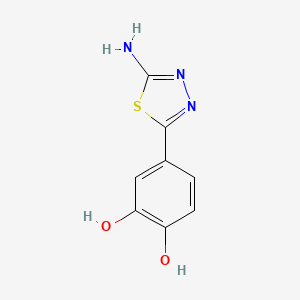

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol” is a compound that has been studied for its potential biological activities . It has been used in the synthesis of new amines exhibiting anti-convulsant activity . It is also a part of the 1,3,4-thiadiazole derivatives, which have shown potential as urease inhibitors .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process has been reported to yield high isolated yields .Chemical Reactions Analysis

The major fragmentation pathway in most derivatives involved the cleavage of the S C2 and N–N bonds of 1,3,4-thiadiazole ring .Applications De Recherche Scientifique

Solvent Effects on Molecular Aggregation : Studies have demonstrated that the solvent used can significantly affect the molecular aggregation of compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, showing different spectral forms induced by changes in compound concentration and aggregation effects (Matwijczuk et al., 2016).

Molecular Organization in Liposome Systems : Research on compounds from the 1,3,4-thiadiazole group, including 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown that fluorescence measurements in dipalmitoylphosphatidylcholine liposome systems can reveal insights into their molecular organization, influenced by changes in phase transition (Kluczyk et al., 2016).

Fluorescence Studies and Molecular Aggregation : Fluorescence studies of these compounds in various solvents have highlighted the impact of molecular aggregation, amino group position, and charge transfer effects on their fluorescence characteristics (Matwijczuk et al., 2018).

Keto/Enol Equilibrium and Tautomeric Forms : Solvent polarizability has been shown to influence the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group. The equilibrium observed is both solvent- and temperature-dependent, with significant effects from molecular substituents (Matwijczuk et al., 2017).

Antibacterial and Antifungal Properties : Some derivatives of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol have shown promising antibacterial and antifungal activities against various microorganisms, suggesting potential for therapeutic applications (Narayana et al., 2006).

Antifungal Activity Mechanism : Detailed studies on the antifungal mechanism of compounds from this group, such as 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, have revealed their potential to disrupt cell wall biogenesis in pathogenic fungi (Chudzik et al., 2019).

Lipophilicity and Antiproliferative Activity : The lipophilicity of antiproliferative active compounds from the 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols group and their relationships with biological activity have been explored, indicating potential applications in cancer therapy (Niewiadomy et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRSEAOZQCCMNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(S2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.